
1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene
Overview
Description
1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene (CFN-TCMB) is a halogenated aromatic compound that has recently gained attention in the scientific community due to its unique properties. It has been used in various applications, from catalytic reactions and synthetic organic chemistry to biochemistry and drug development. CFN-TCMB has been found to have a variety of biochemical and physiological effects, which can be beneficial for laboratory experiments.
Scientific Research Applications
1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene has been used in a variety of scientific research applications, including catalytic reactions, synthetic organic chemistry, and biochemistry. In catalytic reactions, this compound has been used as a catalyst for the synthesis of organic compounds, such as amides and esters. In synthetic organic chemistry, this compound has been used as a reagent for the synthesis of heterocyclic compounds, such as pyridines and quinolines. In biochemistry, this compound has been used in the synthesis of peptides and proteins.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene is not fully understood, although it is believed to involve the formation of a complex between the compound and the substrate. This complex is believed to be stabilized by hydrogen bonding and other non-covalent interactions. The complex then undergoes a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, it has been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are molecules that are involved in inflammation and other physiological processes.
Advantages and Limitations for Lab Experiments
The main advantages of using 1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene in laboratory experiments are its high yields, low toxicity, and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of solvents. The main limitation of using this compound is that it is not very stable and may degrade over time.
Future Directions
The potential future directions for 1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene include further research into its mechanism of action, its application in drug development, and its potential use as a catalyst for the synthesis of organic compounds. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into its stability could lead to the development of novel methods for its synthesis and use.
properties
IUPAC Name |
1-chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4FNO3/c8-3-1-5(13(14)15)6(2-4(3)12)16-7(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGSPBMEYAAVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



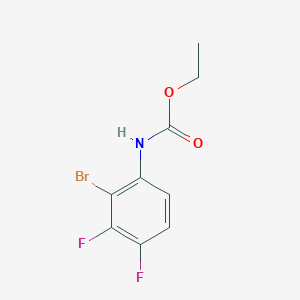

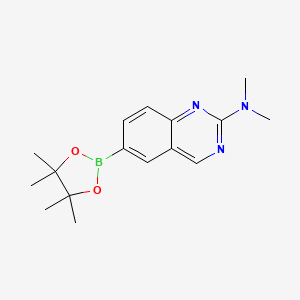
![2-Cbz-2,6-diazaspiro[4.5]decane](/img/structure/B1404506.png)

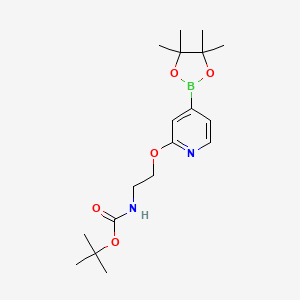
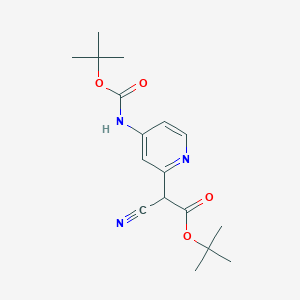

![2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid](/img/structure/B1404511.png)
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-pyrazole](/img/structure/B1404516.png)
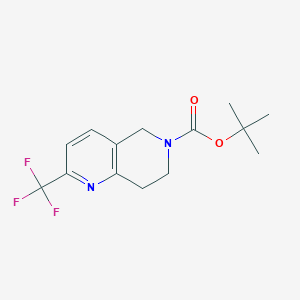
![2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B1404521.png)
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B1404522.png)
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid](/img/structure/B1404524.png)